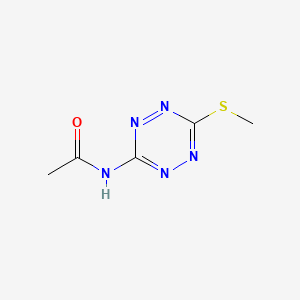

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide

Descripción

Propiedades

Fórmula molecular |

C5H7N5OS |

|---|---|

Peso molecular |

185.21 g/mol |

Nombre IUPAC |

N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetamide |

InChI |

InChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11) |

Clave InChI |

RWXFIENHAMQGAV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=NN=C(N=N1)SC |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Tetrazine Core

The tetrazine ring is typically synthesized via condensation reactions involving amidines or hydrazine derivatives with nitriles or related precursors, followed by oxidation to form the aromatic tetrazine ring.

A common approach involves mixing amidine salts (e.g., acetamidine hydrochloride) with nitrile precursors under nitrogen atmosphere, followed by slow addition of anhydrous hydrazine. The reaction proceeds at room temperature or with mild heating for 30 minutes to 2 hours.

Oxidation of dihydrotetrazine intermediates to tetrazines is achieved by adding sodium nitrite in water and acidifying to pH ~3 with aqueous HCl, producing a characteristic color change indicating tetrazine formation.

Introduction of the Methylthio Group

The methylthio substituent at the 6-position can be introduced by starting from 3,6-bis(methylthio)-1,2,4,5-tetrazine or by selective substitution reactions on the tetrazine ring.

Oxidation of methylthio groups to methylsulfinyl derivatives is also reported, which can modulate reactivity and stability.

Acetamide Functionalization at the 3-Position

The acetamide group is introduced via N-acylation of the 3-amino substituent on the tetrazine ring. This can be achieved by reacting 3-amino-6-methylthio-1,2,4,5-tetrazine with acylating agents such as acetic anhydride or acetyl chloride under mild conditions.

Alternatively, amide coupling reactions can be performed using carbodiimide-based coupling agents (e.g., N,N-diisopropylcarbodiimide) with activated esters (e.g., N-hydroxybenzotriazole esters) to form the acetamide bond efficiently.

Detailed Preparation Method for N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide

Stepwise Synthetic Procedure

Representative Reaction Conditions

The initial tetrazine synthesis is performed in a well-ventilated fume hood due to ammonia and nitrogen oxide gas evolution.

The acetylation step is typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis and side reactions.

Purification is often done by HPLC or silica gel chromatography, yielding a purple crystalline solid characteristic of tetrazines.

Analytical Data Supporting Preparation

Alternative and Advanced Synthetic Approaches

One-Step or Tandem Syntheses

- Recent studies have explored one-step syntheses of related tetrazines via inverse electron demand Diels-Alder reactions and solvent-promoted cycloadditions, but these are more applicable to triazine derivatives rather than direct acetamide-functionalized tetrazines.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical condensation + oxidation | Acetamidine hydrochloride, nitriles, hydrazine, NaNO2/HCl | Room temp to 80°C, inert atmosphere | Well-established, moderate yields | Requires careful handling of toxic gases |

| Acetylation of amino-tetrazine | Acetic anhydride or acetyl chloride | Mild, anhydrous conditions | High yield, straightforward | Requires pure amino intermediate |

| Amide coupling with activated esters | Carbodiimides, HOBt, NHS esters | Mild, room temp | Versatile, mild | More steps, cost of coupling agents |

| Pd-catalyzed cross-coupling (for related tetrazines) | Pd catalyst, CuI, ethynyl-tetrazines | 50°C, inert atmosphere | Modular functionalization | Not directly for acetamide derivatives |

Análisis De Reacciones Químicas

Regioselective Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The compound participates in highly regioselective [4 + 2] cycloadditions with electron-rich dienophiles (e.g., enamines, alkynes), forming functionalized 1,2-diazines. The acetamide and methylthio groups polarize the tetrazine ring, stabilizing partial charges at C-6 (positive) and C-3 (negative), respectively. This directs cycloaddition to occur at C-3 and C-6 positions .

Key Findings :

| Dienophile | Product | Yield | Conditions |

|---|---|---|---|

| Vinyl ethers | 1,2-Diazine derivatives | 85–92% | CH₂Cl₂, 25°C, 12 h |

| Intramolecular alkynes | Bicyclic 1,2-diazines | 78% | Toluene, 80°C, 24 h |

Reactivity comparisons with related tetrazines:

| Compound | Relative Reactivity |

|---|---|

| 3,6-Bis(methylthio)-1,2,4,5-tetrazine | 1.0 (baseline) |

| N-(6-Methylthio-tetrazinyl)acetamide | 1.5–2.0× faster |

Solvent-Dependent Cycloaddition Modes

In hexafluoroisopropanol (HFIP), the compound exhibits an unprecedented 1,4-cycloaddition pathway (vs. conventional 3,6-cycloaddition) due to solvent hydrogen bonding. This results in 1,2,4-triazine derivatives after nitrile elimination .

Mechanistic Insights :

-

HFIP Effect : Stabilizes transition states via H-bonding to acetamide, altering orbital polarization.

-

Product : Forms 1,2,4-triazines (e.g., with aryl enamines) in 65–82% yield .

Comparative Reactivity in Functionalization

The methylthio group enables nucleophilic substitution reactions, while the acetamide moiety resists hydrolysis under mild conditions, preserving structural integrity during derivatization .

Functionalization Pathways :

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Methylthio substitution | Alkyl halides | S-Alkylation at position 6 |

| Amide hydrolysis | Strong acids/bases | Not observed under standard conditions |

Thermal and Oxidative Stability

Aplicaciones Científicas De Investigación

Energetic Materials

High Energy Density Materials (HEDMs) : The 1,2,4,5-tetrazine structure is known for its high nitrogen content and stability, making it suitable for developing HEDMs. N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide can be utilized in formulations aimed at improving the performance of explosives and propellants. The compound's ability to decompose rapidly while releasing nitrogen gas is particularly advantageous for applications like fire extinguishing systems and airbags .

Case Study : Research indicates that derivatives of 1,2,4,5-tetrazine exhibit favorable detonation parameters. For instance, a derivative synthesized from similar precursors demonstrated a density of 1.886 g/cm³ and a detonation velocity exceeding 9,000 m/s . This suggests the potential of this compound in enhancing the performance characteristics of energetic materials.

Bioorthogonal Chemistry

Bioorthogonal Reactions : The compound serves as a functionalized tetrazine that can participate in bioorthogonal reactions. These reactions are crucial for labeling biomolecules in live systems without interfering with natural biological processes. The unique reactivity of tetrazines allows them to form stable bonds with various biomolecules through inverse electron-demand Diels-Alder reactions .

Applications in Imaging and Targeting : In vivo imaging techniques benefit from the use of this compound as a marker for cancer cells. Its fluorescent properties can be exploited to monitor cellular processes dynamically .

Pharmaceutical Applications

Anticancer Agents : The structural features of this compound may contribute to its potential as an anticancer agent. Compounds derived from the tetrazine scaffold have shown promise in targeting malignant cells due to their selective reactivity and ability to form stable complexes with biological targets .

Research Findings : Studies have reported that certain tetrazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, modifications to the tetrazine structure can enhance its interaction with DNA or other cellular components involved in tumor growth .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Energetic Materials | Development of high-performance explosives and propellants | High detonation velocity (>9,000 m/s), favorable density (1.886 g/cm³) |

| Bioorthogonal Chemistry | Use in live-cell imaging and biomolecule labeling | Stable bonds formed via inverse electron-demand Diels-Alder reactions |

| Pharmaceuticals | Potential anticancer agents targeting malignant cells | Significant cytotoxicity against cancer cell lines |

Mecanismo De Acción

The mechanism of action of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows for the rapid and specific labeling of biomolecules, making it useful in various imaging and diagnostic applications[4][4]. The tetrazine ring acts as a reactive site, interacting with strained alkenes or alkynes to form stable adducts[4][4].

Comparación Con Compuestos Similares

Structural Features

Electronic Properties

- Target Compound : The 1,2,4,5-tetrazine core is highly electron-deficient due to nitrogen-rich structure, enabling rapid IEDDA reactions. The methylthio group donates electrons via sulfur’s lone pairs, slightly reducing electron deficiency compared to unsubstituted tetrazines .

- Thiadiazoles (e.g., MSH) : Less electron-deficient than tetrazines; sulfur in the ring contributes to moderate reactivity .

- Triazoles (e.g., 6a–6c) : Electron-rich due to delocalized π-system; nitro substituents further polarize the molecule .

- Benzothiazoles : Electron-withdrawing trifluoromethyl groups enhance electrophilicity, but fused aromatic system limits planar distortion .

Physicochemical Properties

- Crystallography: Phenyl acetamides () exhibit predictable crystal packing due to steric effects of trimethylphenyl groups, with minor bond parameter changes upon substitution . Tetrazines likely form less dense crystals due to planar geometry but lack direct crystallographic data in the evidence.

- Solubility :

Actividad Biológica

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. Tetrazines are known for their reactivity in bioorthogonal chemistry, particularly in inverse electron-demand Diels–Alder (IEDDA) reactions. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a tetrazine core substituted with a methylthio group and an acetamide moiety. The synthesis of tetrazine derivatives typically involves multi-step processes that can include cycloaddition reactions and functional group modifications.

Table 1: Key Synthesis Steps for Tetrazine Derivatives

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cycloaddition | Mild heating | 70-85 |

| 2 | Functionalization | Aqueous phase reaction | 60-75 |

| 3 | Purification | Recrystallization | >90 |

Antitumor Activity

Research has indicated that tetrazine derivatives possess significant antitumor properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. In vitro evaluations showed that certain derivatives exhibited IC50 values in the low micromolar range against cell lines such as SGC-7901 and MCF-7 .

Case Study : A derivative similar to this compound was tested in vivo using A-549 xenograft models in mice. The compound achieved a tumor weight reduction of approximately 76.4% at a dosage of 40 mg/kg , showcasing its potential as an effective anticancer agent .

The biological activity of tetrazines is often attributed to their ability to undergo rapid cycloaddition reactions with various biomolecules. The electron-withdrawing nature of the tetrazine ring enhances its reactivity towards nucleophiles, leading to the formation of stable adducts that can disrupt cellular processes.

Reactivity in Bioorthogonal Chemistry

Tetrazines are widely utilized in bioorthogonal chemistry due to their fast reaction kinetics with strained alkenes such as trans-cyclooctene (TCO). This property facilitates the selective labeling of biomolecules in live cells.

Table 2: Reactivity Comparison

| Compound Type | Reaction Rate (M^-1·s^-1) | Comments |

|---|---|---|

| Tetrazines | to | High reactivity in IEDDA |

| TCO | Optimal dienophile for tetrazines |

Toxicity Profile

The acute toxicity of this compound has not been extensively characterized; however, related tetrazine compounds have shown manageable toxicity profiles in preliminary studies. For instance, an LD50 value of 325 mg/kg was noted for similar compounds .

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR : ¹H NMR confirms triazole protons (δ ~8.36 ppm), while ¹³C NMR detects carbonyl carbons (δ ~165 ppm) .

- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated vs. observed) .

How to resolve discrepancies in NMR data when synthesizing derivatives?

Advanced

Contradictions may arise from solvent polarity , impurities, or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (HSQC, HMBC) for unambiguous assignments. Cross-referencing with X-ray crystallography (e.g., bond angles in tetrazine rings) ensures structural accuracy .

What purification techniques are optimal post-synthesis?

Q. Basic

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures remove impurities .

- Column Chromatography : Required for complex mixtures (e.g., nitro-substituted derivatives) .

- TLC Monitoring : Hexane:EtOAc (8:2) tracks reaction progress .

What strategies mitigate side reactions during tetrazine functionalization?

Q. Advanced

- Moisture Exclusion : Critical for cyclization reactions using POCl₃ .

- Stoichiometry Optimization : Prevents overfunctionalization (e.g., excess dienophiles).

- Temperature Control : Slow addition at 0°C reduces exothermic side reactions .

How to assess the compound’s stability under various storage conditions?

Q. Basic

- Stability Studies : Store under nitrogen at -20°C.

- HPLC Analysis : Monitors degradation (e.g., 0.1 g in 1000 mL H₂O, 6.5 mL acetonitrile) .

- NMR Stability Checks : Detect structural changes over time .

What computational approaches predict the compound’s reactivity in bioorthogonal reactions?

Q. Advanced

- DFT Calculations : Model transition states and electron distribution in tetrazine-dienophile pairs.

- Kinetic Correlations : Compare computed activation energies with experimental rates (e.g., second-order kinetics) .

How to design derivatives for enhanced bioorthogonal labeling efficiency?

Q. Advanced

- Electron-Deficient Dienophiles : Improve reaction rates (e.g., trans-cyclooctenes).

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility and reactivity .

- Steric Tuning : Bulky substituents balance reactivity and stability .

What analytical methods validate purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.